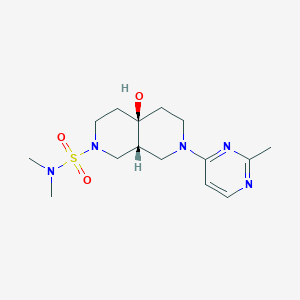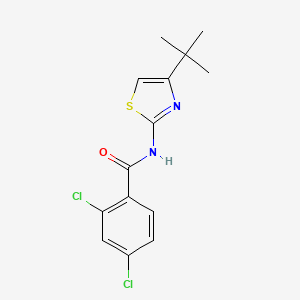![molecular formula C13H16F3NO B5671322 1-[3-(trifluoromethyl)benzyl]-4-piperidinol](/img/structure/B5671322.png)
1-[3-(trifluoromethyl)benzyl]-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-step chemical reactions that include activation, substitution, and cyclization processes. For instance, Crich and Smith (2001) described the use of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride as potent reagents for converting thioglycosides to glycosyl triflates, demonstrating the reactivity of piperidine derivatives in glycosylation reactions (Crich & Smith, 2001).
Molecular Structure Analysis
The molecular structure and conformation of piperidine derivatives have been extensively studied using spectroscopic and computational methods. Janani et al. (2020) utilized FT-IR, FT-Raman, UV-Vis, and NMR techniques alongside Density Functional Theory (DFT) calculations to characterize the molecular structure of 1-Benzyl-4-(N-Boc-amino)piperidine, highlighting the importance of computational methods in understanding the structural aspects of these compounds (Janani et al., 2020).
Chemical Reactions and Properties
Piperidine derivatives participate in a variety of chemical reactions, demonstrating a range of reactivities based on their structure. The synthesis and reactivity of 6-mono-, di-, and trifluoro S-phenyl 2,3,4-tri-O-benzyl-thiorhamnopyranosides were explored by Crich and Vinogradova (2007), showcasing the effect of fluorine substituents on glycosylation stereoselectivity, a property relevant to the synthesis of complex molecules (Crich & Vinogradova, 2007).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as melting points, boiling points, and solubility, are crucial for their application in various fields. The thermal, optical, etching, and structural properties of specific piperidine derivatives have been analyzed, as reported by Karthik et al. (2021), providing insight into the stability and behavior of these compounds under different conditions (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties of piperidine derivatives, including their reactivity, stability, and interaction with various reagents, are essential for their application in chemical synthesis and pharmaceuticals. The study by Sugimoto et al. (1990) on the synthesis and anti-acetylcholinesterase activity of specific piperidine derivatives highlights the importance of understanding these chemical properties for designing effective molecules (Sugimoto et al., 1990).
Mecanismo De Acción
Target of Action
It is suggested that this compound may interact with specific receptors, providing insights into the molecular mechanisms underlying cellular signaling and communication .
Biochemical Pathways
The compound’s interaction with target receptors suggests that it may influence various physiological and pathological conditions .
Result of Action
Its potential role in modulating cellular signaling and communication suggests that it may have significant effects at the molecular and cellular levels .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)11-3-1-2-10(8-11)9-17-6-4-12(18)5-7-17/h1-3,8,12,18H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEIGZLLGAEFNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 1-[3-(4-chlorophenyl)acryloyl]cyclohexanecarboxylate](/img/structure/B5671249.png)
![N-[(4'-{[(methylamino)carbonyl]amino}biphenyl-3-yl)methyl]propanamide](/img/structure/B5671251.png)

![6-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5671267.png)
![4-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5671268.png)
![1-{3-[(4,4-difluoropiperidin-1-yl)methyl]phenoxy}-3-morpholin-4-ylpropan-2-ol](/img/structure/B5671273.png)
![5-{2-[(3,4-dimethylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B5671274.png)
![N-((3S*,4R*)-1-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-4-isopropylpyrrolidin-3-yl)methanesulfonamide](/img/structure/B5671284.png)
![methyl 4-{[4-(4-methylphenoxy)-4-oxobutanoyl]amino}benzoate](/img/structure/B5671295.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5671301.png)
![4-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5671309.png)

![1-methyl-8-[4-(methylsulfonyl)benzyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5671325.png)